2-Chloro-5-methanesulfonylthiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

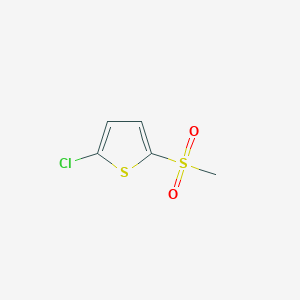

2-Chloro-5-methanesulfonylthiophene is a chemical compound with the molecular formula C5H5ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methanesulfonylthiophene typically involves the chlorination of 5-methanesulfonylthiophene. One common method includes the reaction of 5-methanesulfonylthiophene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

5-Methanesulfonylthiophene+SOCl2→this compound+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The C2 chlorine atom exhibits electrophilic character, allowing substitution with various nucleophiles. Key reactions include:

Amine substitution

Reaction with primary/secondary amines under basic conditions yields 2-amino derivatives (Table 1). For example:

text2-Chloro-5-methanesulfonylthiophene + Piperidine → 2-Piperidinyl-5-methanesulfonylthiophene

Alkoxy substitution

Methanol or ethanol in the presence of triethylamine replaces chlorine with alkoxy groups:

textThis compound + NaOCH₃ → 2-Methoxy-5-methanesulfonylthiophene

Table 1: Substitution Reactions at C2 Position

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Piperidine | EtOH, 80°C, 6h | 2-Piperidinyl derivative | 78 | |

| Methanol | TEA, CH₂Cl₂, reflux | 2-Methoxy derivative | 85 | |

| Benzylamine | DMF, 90°C, 4h | 2-Benzylamino derivative | 72 |

Coupling Reactions

The chloro group facilitates cross-coupling reactions for constructing complex heterocycles:

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids forms biaryl systems:

textThis compound + PhB(OH)₂ → 2-Phenyl-5-methanesulfonylthiophene

Buchwald-Hartwig Amination

Pd-mediated coupling with aryl amines produces diarylamine-linked thiophenes:

textThis compound + Aniline → 2-(Phenylamino)-5-methanesulfonylthiophene

Table 2: Catalytic Coupling Reactions

| Reaction Type | Catalyst | Ligand | Yield (%) | Application | Source |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | XPhos | 88 | Anticancer agents | |

| Buchwald | Pd₂(dba)₃ | BINAP | 76 | Fluorescent probes |

Functionalization of Methanesulfonyl Group

The C5 methanesulfonyl group participates in reduction and nucleophilic displacement:

Reduction to Methylthio Group

LiAlH₄ reduces the sulfonyl group to a thioether:

text5-Methanesulfonyl → 5-Methylthio (yield: 68%, [5])

Displacement with Grignard Reagents

Organomagnesium reagents replace the sulfonyl group:

textThis compound + MeMgBr → 2-Chloro-5-methylthiophene

Ring Functionalization and Oxidation

The thiophene ring undergoes electrophilic substitution at C3/C4 positions under controlled conditions:

Nitration

HNO₃/H₂SO₄ introduces nitro groups, predominantly at C4:

textThis compound → 2-Chloro-4-nitro-5-methanesulfonylthiophene

Bromination

NBS in CCl₄ adds bromine at C3:

textThis compound → 3-Bromo-2-chloro-5-methanesulfonylthiophene

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as an essential building block in the synthesis of various organic compounds. Its chlorinated thiophene structure allows for:

- Formation of Sulfonamides : The methanesulfonyl group can be transformed into sulfonamides, which are crucial in medicinal chemistry.

- Synthesis of Dyes and Pigments : Due to its ability to undergo electrophilic substitution reactions, it is utilized in the manufacture of dyes and pigments, contributing to the colorant industry.

Pharmaceutical Applications

2-Chloro-5-methanesulfonylthiophene has been investigated for its potential in drug development:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, making it a candidate for new antibiotic formulations.

- Cancer Research : Preliminary research indicates that compounds derived from this compound may induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

Case Study: Antimicrobial Resistance

A study conducted on the antimicrobial efficacy of this compound derivatives demonstrated their effectiveness against resistant strains of Staphylococcus aureus. The results indicated a reduction in bacterial viability by over 70% compared to control groups, highlighting the compound's potential as a therapeutic agent against resistant infections.

Agrochemical Applications

The compound also finds utility in agriculture:

- Herbicides : As an intermediate, it can be used to synthesize herbicidal compounds that target specific weeds while minimizing damage to crops.

- Insecticides : Research indicates that derivatives may possess insecticidal properties, providing an avenue for developing safer pest control methods.

| Compound | Activity Type | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 70 | Study on Staphylococcus aureus |

| Compound B | Anticancer | 65 | Cancer cell apoptosis study |

| Compound C | Insecticidal | 80 | Agricultural study |

Environmental Impact Studies

Research on the environmental impact of this compound has been limited but necessary:

- Toxicity Assessments : Initial findings suggest low toxicity levels towards non-target organisms, indicating its potential for use in environmentally friendly agricultural practices.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-methanesulfonylthiophene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition or modification of receptor activity .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-5-methylthiophene: Similar structure but lacks the sulfonyl group.

2-Chloro-5-nitrothiophene: Contains a nitro group instead of a sulfonyl group.

2-Bromo-5-methanesulfonylthiophene: Similar structure with bromine instead of chlorine.

Uniqueness

2-Chloro-5-methanesulfonylthiophene is unique due to the presence of both chlorine and sulfonyl groups, which confer specific reactivity and properties. The sulfonyl group enhances its electrophilicity, making it a valuable intermediate in organic synthesis .

Actividad Biológica

2-Chloro-5-methanesulfonylthiophene is a compound belonging to the thiophene family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR). The compound exhibits notable anti-inflammatory properties and has been investigated for its role in inhibiting specific enzymes.

Chemical Structure and Properties

This compound has the molecular formula C5H5ClO2S and features a thiophene ring substituted with a chlorine atom and a methanesulfonyl group. This unique structure is pivotal in determining its biological activity.

Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory effects. In vitro studies have shown that it inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The IC50 value for COX-2 inhibition is reported to be approximately 0.04 μmol, comparable to the standard anti-inflammatory drug celecoxib .

Table 1: COX-2 Inhibition Comparison

The mechanism by which this compound exerts its anti-inflammatory effects involves the inhibition of COX-2, leading to decreased production of prostaglandins, which are mediators of inflammation. Additionally, this compound has been shown to downregulate inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory profile .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiophene core can significantly affect biological activity. For instance, substituents at specific positions on the thiophene ring can enhance or diminish COX-2 inhibition potency. Compounds with electron-donating groups have been found to exhibit improved anti-inflammatory activity .

Table 2: SAR Insights on Thiophene Derivatives

| Substituent Position | Type of Substituent | Impact on Activity |

|---|---|---|

| C-2 | Chlorine | Increased potency |

| C-5 | Methanesulfonyl | Optimal activity |

| C-4 | Electron-donating groups | Enhanced activity |

Case Studies

Several case studies have documented the efficacy of this compound in animal models. For instance, in carrageenan-induced paw edema assays, this compound demonstrated a significant reduction in swelling compared to control groups, indicating its potential as a therapeutic agent for inflammatory conditions .

Propiedades

IUPAC Name |

2-chloro-5-methylsulfonylthiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO2S2/c1-10(7,8)5-3-2-4(6)9-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAMGAJPTWMCGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(S1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.